
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline is an organic compound with a complex structure that includes both phosphinothioyl and sulfanylaniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-di(propan-2-yloxy)phosphinothioylsulfanylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline with phosphinothioyl chloride in the presence of a base to form the phosphinothioyl aniline intermediate. This intermediate is then reacted with propan-2-ol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-di(propan-2-yloxy)phosphinothioylsulfanylaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a nucleophile in organic synthesis.
Uniqueness
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline is unique due to its combination of phosphinothioyl and sulfanylaniline groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced materials.
Eigenschaften
CAS-Nummer |
66621-47-4 |
|---|---|
Molekularformel |
C12H20NO2PS2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline |
InChI |
InChI=1S/C12H20NO2PS2/c1-10(2)14-16(17,15-11(3)4)18-13-12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
InChI-Schlüssel |
NXJANDGNNVYXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=S)(OC(C)C)SNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


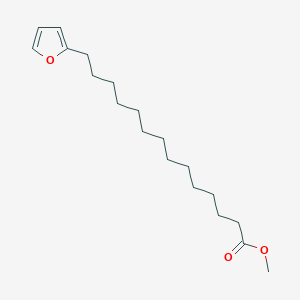
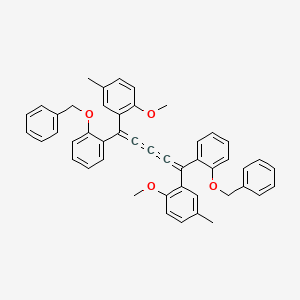
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
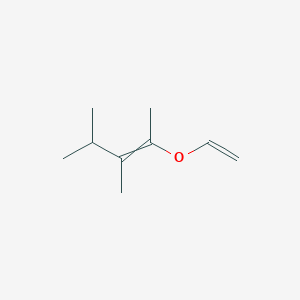
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
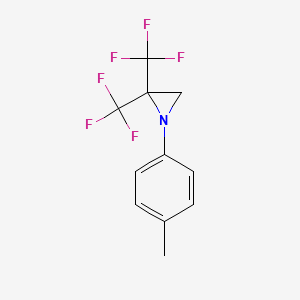
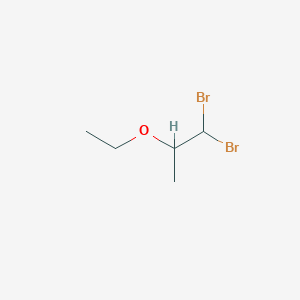
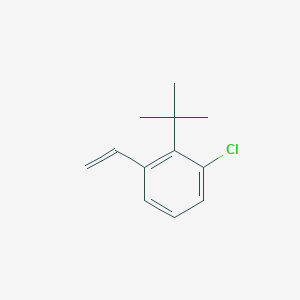
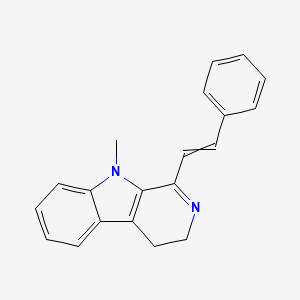
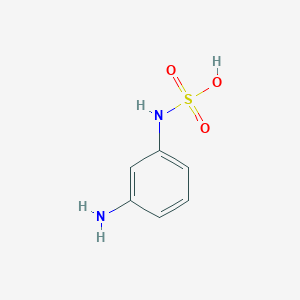
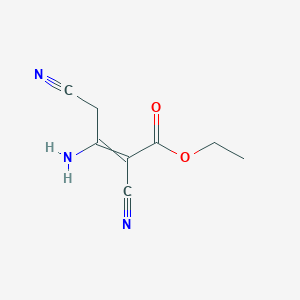
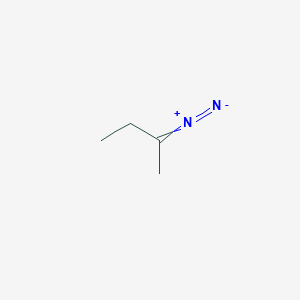
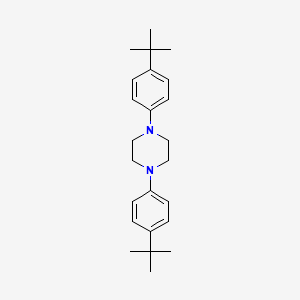
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
